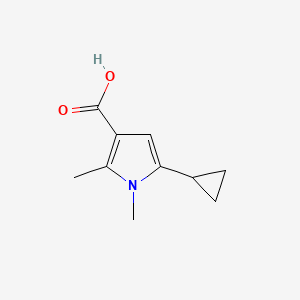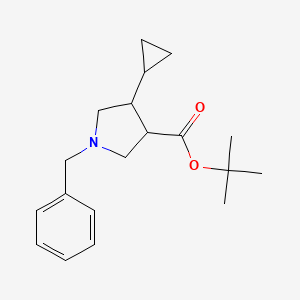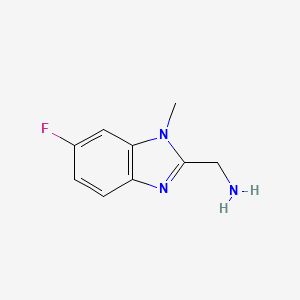![molecular formula C7H8N2O2 B12313997 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure ist eine organische Verbindung mit der Summenformel C7H8N2O2. Sie zeichnet sich durch das Vorhandensein eines Pyrazolrings aus, der an eine Prop-2-ensäureeinheit gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure umfasst typischerweise die Reaktion von Pyrazol mit einem geeigneten Acrylatderivat unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base, um das Pyrazol zu deprotonieren, gefolgt von einer nukleophilen Addition an das Acrylat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrazole with an appropriate acrylate derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic addition to the acrylate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium oder Wasserstoffperoxid in einem organischen Lösungsmittel.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann für die Untersuchung der Enzyminhibition und der Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Pyrazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Proteinen oder Enzymen eingehen, was zu einer Inhibition oder Modulation ihrer Aktivität führt. Die Prop-2-ensäureeinheit kann auch an kovalente Bindungen mit nukleophilen Resten im aktiven Zentrum von Enzymen teilnehmen .
Wirkmechanismus
The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The prop-2-enoic acid moiety can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Pyrazol-1-yl)essigsäure
- 2-(1H-Pyrazol-1-yl)propansäure
- 2-(1H-Pyrazol-1-yl)butansäure
Einzigartigkeit
2-[(1H-Pyrazol-1-yl)methyl]prop-2-ensäure ist aufgrund des Vorhandenseins sowohl eines Pyrazolrings als auch einer Prop-2-ensäureeinheit einzigartig. Diese Kombination ermöglicht eine vielfältige chemische Reaktivität und potenzielle biologische Aktivität. Die Struktur der Verbindung ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen molekularen Zielstrukturen zu interagieren, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-(pyrazol-1-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11) |
InChI-Schlüssel |
YYYKAZMWEVBJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN1C=CC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)


![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, cis](/img/structure/B12313949.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)
amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)


